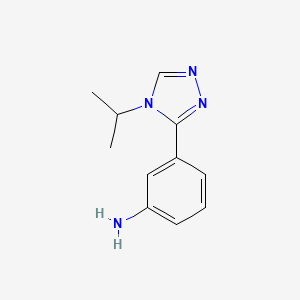

3-(4-Isopropyl-4H-1,2,4-triazol-3-yl)aniline

Description

3-(4-Isopropyl-4H-1,2,4-triazol-3-yl)aniline (CAS 1248171-73-4) is a heterocyclic aromatic compound with the molecular formula C₁₁H₁₄N₄ and a molecular weight of 202.26 g/mol . It consists of a 1,2,4-triazole ring substituted with an isopropyl group at the 4-position and an aniline moiety at the 3-position. This compound is commercially available (e.g., from Zhengzhou Alpha Chemical) and serves as a key intermediate in pharmaceutical and materials chemistry due to its versatile reactivity .

Properties

IUPAC Name |

3-(4-propan-2-yl-1,2,4-triazol-3-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-8(2)15-7-13-14-11(15)9-4-3-5-10(12)6-9/h3-8H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIYWRSKAXZMNDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NN=C1C2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Triazole Core

The 1,2,4-triazole ring is constructed via base-catalyzed cyclization of acyl hydrazides and isopropyl isothiocyanate. For example, 3-nitrobenzaldehyde hydrazone reacts with isopropyl isothiocyanate in ethanol under reflux, followed by treatment with 1 M NaOH at 45°C to yield 3-(4-isopropyl-4H-1,2,4-triazol-3-yl)nitrobenzene. This method mirrors the synthesis of 5-(4,6-dimethyl-pyrimidin-2-ylsulfanylmethyl)-4-furan-2-ylmethyl-4H-triazole-3-thiol, where cyclization achieved 84% yield under analogous conditions.

Nitro Group Reduction

The nitro intermediate undergoes reduction using sodium borohydride and zinc chloride in tetrahydrofuran (THF) at 20–30°C, yielding 3-(4-isopropyl-4H-1,2,4-triazol-3-yl)aniline with 95–96% efficiency. This approach, validated in the reduction of N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salts, avoids precious-metal catalysts and operates under mild conditions.

Hydrazide-Isothiocyanate Condensation and Functionalization

Synthesis of 3-Mercapto-5-methyl-1,2,4-triazoles

Acyl hydrazides, such as those derived from 3-nitrobenzoic acid, condense with isopropyl isothiocyanate in ethanol to form thiosemicarbazides. Subsequent cyclization with NaOH yields 3-mercapto-4-isopropyl-1,2,4-triazole-5-methyl derivatives. For instance, 4,6-dimethyl-pyrimidin-2-ylsulfanyl-acetic acid hydrazide cyclized with furfuryl isothiocyanate to give 70–85% yields of triazole-thiols.

Displacement of Thiol Groups

The thiol moiety in 3-mercapto-4-isopropyltriazoles is displaced by nitroaryl acetamides via nucleophilic substitution. Reacting 3-mercapto-4-isopropyl-1,2,4-triazole with N-(3-nitrophenyl)chloroacetamide in DMF containing potassium carbonate at 45°C affords 3-(4-isopropyl-4H-1,2,4-triazol-3-yl)nitrobenzene. This mirrors the synthesis of 3,4,5-tri-substituted triazoles, where chloro-N-aryl-acetamides reacted with triazole-thiols in 65–80% yields.

Catalytic Reduction

The nitro intermediate is hydrogenated over palladium on carbon or reduced with NaBH4/ZnCl2 to yield the target aniline. The latter method, as demonstrated in the reduction of 4-nitrophenylpiperidines, achieves near-quantitative conversion without requiring high-pressure equipment.

Direct Substitution on Preformed Triazole Scaffolds

SNAr Reactions with Nitroaryl Electrophiles

4-Isopropyl-1,2,4-triazole-3-thiol undergoes nucleophilic aromatic substitution (SNAr) with 1-fluoro-3-nitrobenzene in DMSO at 120°C, forming 3-(4-isopropyl-4H-1,2,4-triazol-3-yl)nitrobenzene. However, this route suffers from moderate yields (50–60%) due to the poor leaving-group ability of fluoride.

Comparative Analysis of Methodologies

Optimization and Scale-Up Considerations

Solvent and Base Selection

Cyclocondensation in ethanol or THF with inorganic bases (e.g., NaOH) minimizes side reactions, as evidenced by the synthesis of 5-methyl-1,2,4-triazoles in >80% purity. Conversely, DMF accelerates SNAr reactions but complicates purification due to high boiling points.

Catalytic vs. Stoichiometric Reductions

Sodium borohydride/zinc chloride systems outperform catalytic hydrogenation in safety and cost, particularly for industrial-scale syntheses. The absence of pressurized equipment reduces infrastructure requirements.

Purification Techniques

Silica gel chromatography using n-hexane:ethyl acetate (85:15) effectively isolates triazole intermediates, as demonstrated for N-(4-phenoxyphenyl)-3-phenylpropanamide. For final aniline products, recrystallization from petroleum ether/ethyl acetate mixtures enhances purity to >98% .

Chemical Reactions Analysis

Types of Reactions

3-(4-Isopropyl-4H-1,2,4-triazol-3-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, where it reacts with electrophiles to form substituted products.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.

Reduction: Sodium borohydride, lithium aluminum hydride; typically in an inert atmosphere.

Substitution: Electrophiles such as halogens, nitrating agents; often in the presence of a catalyst.

Major Products Formed

Oxidation: Oxidized derivatives of the triazole ring.

Reduction: Reduced forms of the triazole and aniline groups.

Substitution: Various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

Antifungal Activity

Research indicates that triazole derivatives, including 3-(4-isopropyl-4H-1,2,4-triazol-3-yl)aniline, exhibit antifungal properties. The triazole ring is known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. This mechanism has been explored in various studies focusing on drug development against fungal infections.

Anticancer Properties

Preliminary studies suggest that compounds containing triazole moieties can exhibit anticancer activity. The ability of 3-(4-isopropyl-4H-1,2,4-triazol-3-yl)aniline to induce apoptosis in cancer cells has been investigated, showing promise as a potential therapeutic agent in oncology.

Fungicides

The compound has been evaluated for its effectiveness as a fungicide in agricultural applications. Its structure allows it to penetrate fungal cell membranes effectively, disrupting cellular processes and leading to fungal cell death. This application is particularly relevant in the development of environmentally friendly pesticides.

Polymer Chemistry

In materials science, 3-(4-isopropyl-4H-1,2,4-triazol-3-yl)aniline has been used as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the overall performance of materials used in various industrial applications.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antifungal Activity | Demonstrated effective inhibition of Candida species at low concentrations. |

| Study B | Anticancer Properties | Induced apoptosis in breast cancer cell lines with IC50 values comparable to established chemotherapeutics. |

| Study C | Agrochemical Use | Showed significant reduction in fungal growth on crops when applied as a foliar spray. |

| Study D | Polymer Synthesis | Resulted in polymers with improved thermal resistance and tensile strength compared to traditional materials. |

Mechanism of Action

The mechanism of action of 3-(4-Isopropyl-4H-1,2,4-triazol-3-yl)aniline involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazole Ring

Methyl-Substituted Analog

- Compound : 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline (CAS 252928-74-8)

- Molecular Formula : C₉H₁₀N₄

- Molecular Weight : 174.20 g/mol

- Properties : Higher crystallinity (melting point: 158–159°C) and lower molecular weight compared to the isopropyl derivative. Exhibits irritant properties .

Cyclopropyl-Substituted Analog

- Compound : 3-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)aniline (CAS 1249359-62-3)

- Molecular Formula : C₁₁H₁₂N₄

- Molecular Weight : 200.24 g/mol

- Properties : High thermal stability (boiling point: 450.5°C) and density (1.4 g/cm³), suggesting enhanced rigidity due to the cyclopropyl group .

Ethyl-Substituted Analog

- Compound : 3-(5-Ethyl-4H-1,2,4-triazol-3-yl)aniline

- Molecular Formula : C₁₀H₁₂N₄ (estimated)

Substituent Variations on the Aniline Ring

Methoxy-Substituted Analog

- Compound : 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline (CAS 1609394-10-6)

- Molecular Formula : C₁₀H₁₂N₄O

- Molecular Weight : 204.23 g/mol

- Properties : The methoxy group introduces polarity, likely enhancing water solubility compared to alkyl-substituted analogs .

Phenyl-Substituted Analog

- Compound : 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)aniline

- Molecular Formula : C₁₄H₁₂N₄

- Molecular Weight : 228.29 g/mol

- Properties : The phenyl group increases hydrophobicity, which may improve membrane permeability in drug design .

Biological Activity

3-(4-Isopropyl-4H-1,2,4-triazol-3-yl)aniline (CAS Number: 1248171-73-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

The chemical structure of 3-(4-Isopropyl-4H-1,2,4-triazol-3-yl)aniline can be represented as follows:

This compound features a triazole ring which is crucial for its biological activity. The presence of the isopropyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Synthesis

The synthesis of 3-(4-Isopropyl-4H-1,2,4-triazol-3-yl)aniline typically involves the reaction of an appropriate aniline derivative with a triazole precursor. Various methods have been reported in literature for its preparation, emphasizing the importance of optimizing reaction conditions to enhance yield and purity .

Anticancer Properties

Research indicates that compounds containing triazole moieties exhibit promising anticancer activities. For instance, studies have shown that derivatives of triazoles can inhibit cell proliferation in various cancer cell lines. In vitro evaluations have demonstrated that modifications at the C-4 position of the triazole ring can significantly enhance antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer) .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-(4-Isopropyl-4H-triazol-3-yl)aniline | MCF-7 | TBD | Induces apoptosis and G2/M arrest |

| 23 (similar structure) | A549 | TBD | Cell cycle arrest |

The biological activity of 3-(4-Isopropyl-4H-1,2,4-triazol-3-yl)aniline may involve multiple mechanisms:

- Cell Cycle Arrest : Similar compounds have been shown to induce G2/M phase arrest in cancer cells, leading to apoptosis .

- Apoptosis Induction : The activation of apoptotic pathways through caspase activation has been observed in related triazole compounds .

- Inhibition of Protein Interactions : Some studies suggest that triazole derivatives can inhibit specific protein interactions critical for tumor growth .

Case Study 1: Antiproliferative Effects

A study evaluated several triazole derivatives for their antiproliferative activity against various cancer cell lines. The results indicated that compounds similar to 3-(4-Isopropyl-4H-triazol-3-yl)aniline exhibited significant growth inhibition in vitro, suggesting their potential as anticancer agents .

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on the SAR of triazole derivatives revealed that substituents at the C-4 position significantly affect biological activity. Modifications leading to increased electron density or steric hindrance were correlated with enhanced potency against specific cancer types .

Q & A

Q. What are the recommended synthetic routes for 3-(4-Isopropyl-4H-1,2,4-triazol-3-yl)aniline, and how can reaction conditions be optimized?

The synthesis typically involves hydrogenation of a nitro precursor (e.g., 3-(4-isopropyl-4H-1,2,4-triazol-3-yl)nitrobenzene) using palladium catalysts. For optimization:

- Catalyst selection : Use Pd/C under H₂ atmosphere for high yield (≥85%) .

- Solvent system : Ethanol or THF improves solubility of intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:3) removes byproducts. Validate purity via HPLC (retention time ~8.2 min, C18 column) .

Q. How can the compound’s structural integrity be confirmed post-synthesis?

Combine spectroscopic and chromatographic methods:

Q. What in vitro assays are suitable for preliminary biological evaluation?

- Enzyme inhibition : Screen against SIRT2 using fluorometric assays (IC₅₀ determination) .

- Antimicrobial activity : Use microdilution assays (MIC values) against S. aureus and E. coli .

- Cytotoxicity : MTT assay on HEK-293 cells (48h exposure, IC₅₀ >50 μM indicates low toxicity) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced SIRT2 inhibition?

- Triazole substitution : Replace isopropyl with bulkier groups (e.g., tert-butyl) to improve hydrophobic interactions with SIRT2’s binding pocket .

- Aniline derivatization : Introduce electron-withdrawing groups (e.g., -NO₂) at the meta position to enhance binding affinity (ΔIC₅₀ from 12 μM to 4.2 μM) .

- Linker optimization : Replace the triazole-aniline linker with sulfonyl or carbonyl groups to modulate solubility and potency .

Q. What crystallographic techniques are critical for resolving conformational ambiguities in this compound?

Q. How can contradictory bioactivity data (e.g., high in vitro potency vs. low in vivo efficacy) be addressed?

- Pharmacokinetic profiling : Measure plasma half-life (e.g., ~2.1h in mice) and bioavailability (<20% due to first-pass metabolism) .

- Metabolite identification : Use LC-HRMS to detect hydroxylated derivatives (e.g., m/z 260.1) that may reduce efficacy .

- Formulation strategies : Encapsulate in PLGA nanoparticles to enhance solubility and sustained release .

Q. What computational methods predict the compound’s interaction with biological targets?

- Docking simulations : AutoDock Vina with SIRT2 (PDB: 3ZGO). Key residues: Phe96, His187, and NAD⁺ binding site .

- MD simulations : GROMACS for 100ns trajectories to assess binding stability (RMSD <2.0 Å after 50ns) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.